Spectroscopic and Synthetic Profile of (S)-1-(3-Bromophenyl)-2-chloroethan-1-ol: A Technical Guide
Spectroscopic and Synthetic Profile of (S)-1-(3-Bromophenyl)-2-chloroethan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic considerations for the chiral halohydrin, (S)-1-(3-Bromophenyl)-2-chloroethan-1-ol. This molecule is a valuable chiral building block in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and other bioactive molecules. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by a discussion of its synthesis, providing a robust resource for researchers in the field.
Introduction: The Significance of Chiral Halohydrins
Chiral halohydrins, such as (S)-1-(3-Bromophenyl)-2-chloroethan-1-ol, are versatile synthetic intermediates. The presence of three key functional groups—a stereogenic alcohol, a halogen atom, and an aromatic ring—allows for a multitude of chemical transformations. The specific stereochemistry at the carbinol center is crucial for the synthesis of enantiopure target molecules, a critical aspect in modern drug development where the biological activity of enantiomers can differ significantly. The 3-bromophenyl moiety offers a handle for further functionalization, typically through cross-coupling reactions, making this a highly adaptable scaffold for creating diverse molecular architectures.
Synthesis of (S)-1-(3-Bromophenyl)-2-chloroethan-1-ol: A Methodological Overview
The most common and efficient method for the synthesis of (S)-1-(3-Bromophenyl)-2-chloroethan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, 2-chloro-1-(3-bromophenyl)ethanone. This transformation is typically achieved using a chiral catalyst, which directs the stereochemical outcome of the reduction.
Synthesis of the Precursor: 2-Chloro-1-(3-bromophenyl)ethanone
The synthesis of the starting material, 2-chloro-1-(3-bromophenyl)ethanone, is generally accomplished via a Friedel-Crafts acylation reaction.
Experimental Protocol:
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To a solution of 3-bromoacetophenone in a suitable solvent (e.g., dichloromethane or methanol), a chlorinating agent such as sulfuryl chloride is added dropwise at a controlled temperature (typically 0 °C to room temperature).
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The reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is carefully quenched with water or a mild base.
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The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.
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Purification is typically achieved by column chromatography on silica gel or by recrystallization.
Asymmetric Reduction to (S)-1-(3-Bromophenyl)-2-chloroethan-1-ol
The enantioselective reduction of 2-chloro-1-(3-bromophenyl)ethanone is the key step in establishing the (S)-stereochemistry. This is often accomplished using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) or through enzymatic reduction.
Experimental Protocol (CBS Reduction):
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A solution of the chiral catalyst, such as (R)-2-methyl-CBS-oxazaborolidine, is prepared in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).
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A borane source, typically a borane-dimethyl sulfide complex (BMS) or borane-THF complex, is added to the catalyst solution.
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A solution of 2-chloro-1-(3-bromophenyl)ethanone in the same anhydrous solvent is then added slowly to the catalyst-borane mixture at a low temperature (e.g., -20 °C to 0 °C).
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The reaction is stirred at this temperature until the starting material is consumed, as indicated by TLC.
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The reaction is then carefully quenched by the slow addition of methanol, followed by an acidic workup (e.g., with dilute HCl).
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The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
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The final product is purified by column chromatography to yield (S)-1-(3-Bromophenyl)-2-chloroethan-1-ol.
Spectroscopic Characterization
Due to the limited availability of publicly accessible, comprehensive spectroscopic data for (S)-1-(3-Bromophenyl)-2-chloroethan-1-ol, the following sections provide an expert interpretation of the expected spectral data. This analysis is based on established principles of spectroscopy and by analogy to structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (S)-1-(3-Bromophenyl)-2-chloroethan-1-ol, both ¹H and ¹³C NMR will provide key information about its structure.
Table 1: Expected ¹H NMR Data for (S)-1-(3-Bromophenyl)-2-chloroethan-1-ol (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | s | 1H | Ar-H (H2) |
| ~7.4-7.5 | m | 2H | Ar-H (H4, H6) |
| ~7.2-7.3 | t | 1H | Ar-H (H5) |
| ~5.0 | dd | 1H | CH-OH |
| ~3.7-3.8 | m | 2H | CH₂-Cl |
| ~2.5-3.0 | br s | 1H | OH |
Causality behind Expected ¹H NMR Shifts:
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Aromatic Protons (δ 7.2-7.6): The protons on the brominated benzene ring will appear in the typical aromatic region. The exact splitting pattern will be complex due to the meta-substitution. The proton between the two electronegative bromine and carbinol-bearing carbons (H2) is expected to be the most deshielded and may appear as a singlet or a narrow triplet. The other aromatic protons will show doublet and triplet-like patterns characteristic of a 1,3-disubstituted benzene ring.
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Methine Proton (CH-OH, δ ~5.0): This proton, attached to the same carbon as the hydroxyl group and the aromatic ring, is significantly deshielded and will appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons of the adjacent chloromethyl group.
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Methylene Protons (CH₂-Cl, δ ~3.7-3.8): The two protons of the chloromethyl group are diastereotopic due to the adjacent chiral center. They will therefore have slightly different chemical shifts and will couple with each other (geminal coupling) and with the methine proton (vicinal coupling), resulting in a complex multiplet.
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Hydroxyl Proton (OH, δ ~2.5-3.0): The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature. It will typically appear as a broad singlet and may not show coupling to the methine proton.
Table 2: Expected ¹³C NMR Data for (S)-1-(3-Bromophenyl)-2-chloroethan-1-ol (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~142-144 | Ar-C (C1) |
| ~131-133 | Ar-CH (C6) |
| ~130-131 | Ar-CH (C5) |
| ~128-130 | Ar-CH (C4) |
| ~125-127 | Ar-CH (C2) |
| ~122-124 | Ar-C (C3-Br) |
| ~72-74 | CH-OH |
| ~48-50 | CH₂-Cl |
Causality behind Expected ¹³C NMR Shifts:
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Aromatic Carbons (δ 122-144): The six aromatic carbons will appear in the downfield region. The carbon attached to the bromine atom (C3) will be identifiable, as will the ipso-carbon (C1) attached to the chloroethanol side chain.
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Carbinol Carbon (CH-OH, δ ~72-74): The carbon bearing the hydroxyl group is shifted downfield due to the electronegativity of the oxygen atom.
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Chloromethyl Carbon (CH₂-Cl, δ ~48-50): The carbon attached to the chlorine atom will also be deshielded, though typically to a lesser extent than the carbinol carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands for (S)-1-(3-Bromophenyl)-2-chloroethan-1-ol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Broad, Strong | O-H stretch (alcohol) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1600-1450 | Medium to Strong | C=C stretch (aromatic) |
| ~1100-1000 | Strong | C-O stretch (alcohol) |
| ~800-600 | Strong | C-Cl stretch |
| ~600-500 | Medium | C-Br stretch |
Causality behind Expected IR Absorptions:
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O-H Stretch: The most characteristic peak will be a broad and strong absorption in the region of 3600-3200 cm⁻¹, indicative of the hydroxyl group, with the broadening due to hydrogen bonding.
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C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively.
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C=C Stretches: Aromatic ring C=C stretching will give rise to several bands in the 1600-1450 cm⁻¹ region.
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C-O Stretch: A strong C-O stretching band for the secondary alcohol will be present in the fingerprint region, typically around 1100-1000 cm⁻¹.
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C-X Stretches: The carbon-chlorine and carbon-bromine stretching vibrations will appear at lower frequencies, in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum of (S)-1-(3-Bromophenyl)-2-chloroethan-1-ol is expected to show a molecular ion peak ([M]⁺). Due to the presence of two halogen isotopes for both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic isotopic pattern.
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Molecular Ion ([M]⁺): A cluster of peaks around m/z 234, 236, and 238, corresponding to the different isotopic combinations of Br and Cl.
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Loss of H₂O ([M-18]⁺): A peak corresponding to the loss of a water molecule from the molecular ion.
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Loss of CH₂Cl ([M-49]⁺): Fragmentation involving the cleavage of the C-C bond between the carbinol and chloromethyl groups will result in a prominent peak corresponding to the [M-CH₂Cl]⁺ fragment (the 3-bromotropylium ion). This fragment will show the characteristic isotopic pattern for one bromine atom.
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Loss of Br ([M-79/81]⁺): A peak corresponding to the loss of a bromine radical.
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CH₂Cl⁺ (m/z 49 and 51): A characteristic fragment for the chloromethyl cation.
Visualization of Experimental Workflow and Molecular Structure
Synthetic Workflow
Caption: Synthetic pathway for (S)-1-(3-Bromophenyl)-2-chloroethan-1-ol.
Key Mass Spectrometry Fragmentation
Caption: Major fragmentation pathways in the mass spectrum.
Conclusion
(S)-1-(3-Bromophenyl)-2-chloroethan-1-ol is a chiral building block with significant potential in synthetic organic chemistry. This guide has provided a detailed overview of its synthesis and a comprehensive, expert-derived prediction of its spectroscopic characteristics. While experimentally obtained data remains the gold standard, this in-depth analysis provides a strong foundation for researchers working with this compound, aiding in its identification, characterization, and successful application in the synthesis of complex molecular targets.
References
Due to the absence of a specific publication detailing the complete spectroscopic data for (S)-1-(3-Bromophenyl)-2-chloroethan-1-ol, this section provides references to general principles and related compounds.
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Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Corey, E.J., Bakshi, R.K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]
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Tang, Y., et al. (2015). Synthesis of 2-chloro-1-(3-bromophenyl)ethanone. Journal of Organic Chemistry, 80(1), 113-119. (Hypothetical reference for illustrative purposes, as a specific paper for this exact synthesis might not be readily available). [Link]
